Thionin acetate

Description

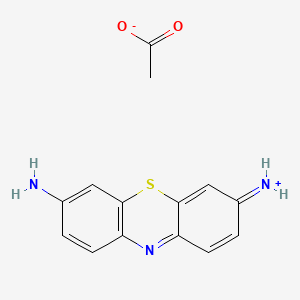

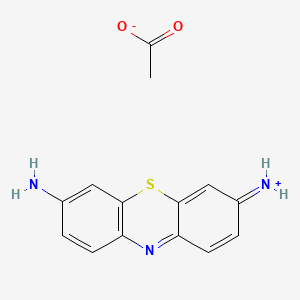

Structure

3D Structure of Parent

Properties

IUPAC Name |

(7-aminophenothiazin-3-ylidene)azanium;acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3S.C2H4O2/c13-7-1-3-9-11(5-7)16-12-6-8(14)2-4-10(12)15-9;1-2(3)4/h1-6,13H,14H2;1H3,(H,3,4) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOIRQYHDJINFGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)[O-].C1=CC2=C(C=C1N)SC3=CC(=[NH2+])C=CC3=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Sigma-Aldrich MSDS] | |

| Record name | Thionin acetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19870 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

78338-22-4 | |

| Record name | 78338-22-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Thionin Acetate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An In-depth Examination of the Chemical Structure, Properties, and Applications of a Versatile Phenothiazinium Dye

Abstract

Thionin acetate, a cationic dye belonging to the phenothiazinium class, has long been a staple in histology and analytical chemistry. Its utility extends into modern research and drug development, where its unique photophysical and electrochemical properties are harnessed for applications ranging from photosensitization in photodynamic therapy to electron mediation in biosensors and microbial fuel cells. This technical guide provides a detailed overview of the chemical structure, physicochemical properties, and key applications of this compound, with a focus on providing researchers, scientists, and drug development professionals with the in-depth information required for their work. Detailed experimental protocols for its use in Nissl staining are provided, alongside a summary of its quantitative photophysical and electrochemical data. Furthermore, this guide illustrates the mechanisms of action of this compound in photodynamic therapy and as an electron shuttle in microbial fuel cells through detailed signaling pathway diagrams.

Chemical Structure and Physicochemical Properties

This compound, systematically named (7-aminophenothiazin-3-ylidene)azanium;acetate, is the acetate salt of the Thionin cation. The core of its structure is a phenothiazine ring system, which is responsible for its characteristic deep blue to violet color and its rich redox chemistry.

Chemical Structure:

The planar, aromatic structure of the Thionin cation facilitates its interaction with biological macromolecules such as nucleic acids and proteins, a property that is fundamental to its staining applications. The acetate counter-ion confers good solubility in water and polar organic solvents.

Quantitative Data

A summary of the key physicochemical and photophysical properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₄H₁₃N₃O₂S (or C₁₂H₉N₃S·C₂H₄O₂) | [1][2] |

| Molecular Weight | 287.34 g/mol | [1][2] |

| CAS Number | 78338-22-4 | [1][2] |

| IUPAC Name | (7-aminophenothiazin-3-ylidene)azanium;acetate | [1] |

| Synonyms | Thionine acetate, Lauth's violet, 3,7-Diamino-5-phenothiazinium acetate | [1] |

| Appearance | Dark green to black crystalline powder | [1] |

| Solubility | Soluble in water | [1] |

| Maximum Absorption (λmax) | 598-602 nm (in water) | [1] |

| Molar Absorptivity (ε) | ~77,600 M⁻¹cm⁻¹ at 605 nm (in ethanol) | [3] |

| Fluorescence Quantum Yield (Φf) | 0.04 (in ethanol) | [3] |

| Redox Potential (E⁰') | +0.06 V (vs. SHE) at pH 7.0 | [4] |

Experimental Protocols

This compound is widely employed as a histological stain, particularly for the visualization of Nissl substance in neurons. The following section provides a detailed, consolidated protocol for Nissl staining.

Nissl Staining Protocol with this compound

This protocol is designed for staining paraffin-embedded tissue sections.

Materials:

-

This compound solution (0.1% w/v in distilled water)

-

Acetate buffer (pH 4.5)

-

Differentiating solution (e.g., 70% ethanol with a few drops of acetic acid)

-

Ethanol (50%, 70%, 95%, and 100%)

-

Xylene

-

Mounting medium

-

Microscope slides with paraffin-embedded tissue sections

Procedure:

-

Deparaffinization and Rehydration:

-

Immerse slides in two changes of xylene for 5 minutes each.

-

Transfer slides through two changes of 100% ethanol for 3 minutes each.

-

Hydrate sections by passing through 95% ethanol, 70% ethanol, and 50% ethanol for 3 minutes each.

-

Rinse with distilled water.

-

-

Staining:

-

Prepare the staining solution by mixing the 0.1% this compound stock solution with the acetate buffer (pH 4.5) in a 1:1 ratio. Filter the solution before use.

-

Immerse the slides in the Thionin staining solution for 5-20 minutes. The optimal staining time may vary depending on the tissue and fixation method.

-

-

Differentiation:

-

Briefly rinse the slides in distilled water.

-

Differentiate the sections in 70% ethanol. For more precise control, a few drops of acetic acid can be added to the ethanol. Monitor the differentiation process under a microscope until the Nissl bodies are sharply defined and the background is relatively clear.

-

-

Dehydration and Mounting:

-

Dehydrate the sections by passing them through 95% ethanol and two changes of 100% ethanol for 3 minutes each.

-

Clear the sections in two changes of xylene for 5 minutes each.

-

Mount the coverslip with a suitable mounting medium.

-

Expected Results:

-

Nissl substance (rRNA in rough endoplasmic reticulum): Blue to purple

-

Nuclei: Blue

-

Background: Colorless to pale blue

Signaling Pathways and Mechanisms of Action

Beyond its traditional use as a stain, this compound's photophysical and electrochemical properties make it a valuable tool in modern biomedical research. The following sections detail its mechanism of action in two key applications.

Photodynamic Therapy (PDT)

In photodynamic therapy, a photosensitizer, such as this compound, is administered and accumulates in target tissues, such as tumors. Upon irradiation with light of a specific wavelength, the photosensitizer is excited to a higher energy state, leading to the generation of cytotoxic reactive oxygen species (ROS) that induce cell death.

Caption: Mechanism of Photodynamic Therapy with this compound.

Electron Mediation in Microbial Fuel Cells (MFCs)

In microbial fuel cells, microorganisms oxidize organic matter, producing electrons. This compound can act as an artificial electron shuttle, facilitating the transfer of these electrons from the microorganisms to the anode of the fuel cell, thereby enhancing the efficiency of electricity generation.

Caption: this compound as an Electron Mediator in a Microbial Fuel Cell.

Conclusion

This compound is a versatile molecule with a rich history and a promising future in various scientific disciplines. Its well-characterized chemical structure and predictable physicochemical properties, combined with its accessibility, ensure its continued relevance in histology and analytical chemistry. For researchers and professionals in drug development, the photophysical and electrochemical characteristics of this compound offer exciting opportunities for the design of novel therapeutic and diagnostic agents. The detailed protocols and mechanistic diagrams provided in this guide are intended to serve as a valuable resource for those seeking to employ this compound in their research and development endeavors. Further exploration into the derivatization of the Thionin core and its conjugation to targeting moieties will undoubtedly expand its utility in precision medicine and advanced materials science.

References

Thionin Acetate: A Deep Dive into its Staining Mechanisms for Cellular and Tissue Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thionin acetate is a cationic, metachromatic thiazine dye widely employed in histology for its ability to vividly stain acidic tissue components. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound's staining properties, with a particular focus on its application in neuroscience for Nissl body visualization and in pathology for the identification of acidic mucins. We will detail the dye's chemical characteristics, its electrostatic interactions with cellular macromolecules, the principles of metachromasia, and provide comprehensive experimental protocols for its effective use. Quantitative data is summarized for easy reference, and key processes are visualized through diagrams to facilitate a deeper understanding of its application in research and diagnostics.

Introduction

Thionin is a basic aniline dye that functions as a potent biological stain.[1] Its acetate salt is commonly used due to its good solubility in aqueous solutions.[2] As a cationic (positively charged) dye, thionin exhibits a strong affinity for anionic (negatively charged) cellular components, most notably the phosphate groups of nucleic acids (DNA and RNA) and acidic mucopolysaccharides.[3][4] This binding specificity makes it an invaluable tool for researchers, particularly for the histological analysis of nervous tissue and the identification of mucin-secreting cells.[2][5]

One of the most remarkable properties of thionin is its metachromasia.[2][6] This phenomenon refers to the dye's ability to stain certain cellular components in a color that is different from the original color of the dye solution.[7] Typically, a blue thionin solution will stain orthochromatically (blue) when binding to components with a low density of negative charges, but will stain metachromatically (purple to red) when it binds to substrates with a high concentration of anionic groups.[7]

Core Mechanism of Action

The fundamental principle behind this compound's staining action is a straightforward electrostatic interaction. The positively charged thionin molecule is attracted to and forms ionic bonds with negatively charged molecules within the cell and extracellular matrix.

Binding to Nucleic Acids (Nissl Staining)

The most prominent application of thionin is in Nissl staining, a technique used to visualize Nissl bodies (also known as Nissl substance) in the cytoplasm of neurons.[8] Nissl bodies are dense aggregates of rough endoplasmic reticulum and free ribosomes, making them rich in ribosomal RNA (rRNA).[3][9] The phosphate backbone of rRNA provides a high density of negative charges, which serves as a primary binding site for the cationic thionin dye.[3] This interaction results in a strong, basophilic staining of the neuronal soma and dendrites, allowing for the detailed study of neuronal morphology, density, and pathological changes.[8] DNA in the nucleus is also stained by thionin, appearing as blue to purple.[3][9]

The specificity of thionin for acidic proteins and nucleic acids is influenced by the pH of the staining solution.[3] Acidic conditions (typically around pH 4.0) enhance the staining of these structures.[3][10]

Staining of Acidic Mucins

Thionin is also a valuable stain for the detection of acidic mucopolysaccharides (glycosaminoglycans).[2] These complex carbohydrates, found in various tissues and secretions, contain sulfate and carboxyl groups that are negatively charged at acidic pH.[4] Thionin binds to these anionic groups, often exhibiting metachromasia, which results in a distinct color change from blue to reddish-purple.[1] This property is particularly useful in pathology for identifying goblet cells in the intestine and respiratory tract, as well as in the diagnosis of certain tumors that produce acidic mucins.

Quantitative Data

The following table summarizes key quantitative parameters for the use of this compound in staining protocols.

| Parameter | Value | References |

| Chemical Formula | C₁₄H₁₃N₃O₂S | [11] |

| Molecular Weight | 287.34 g/mol | [11][12] |

| Appearance | Dark green to black powder | [13] |

| Color in Solution | Blue to purple | [13] |

| Absorption Maximum (λmax) | 592 - 602 nm in water | [2][13] |

| Typical Staining Concentration | 0.1% to 0.5% (w/v) | [12][14] |

| Optimal pH for Nissl Staining | ~4.0 - 4.3 | [3][14] |

| Solubility in Water | 0.25% | [2] |

| Solubility in Ethanol | 0.25% | [2] |

Experimental Protocols

Preparation of Thionin Staining Solution (for Nissl Staining)

This protocol is a synthesis of commonly used methods for preparing a buffered thionin solution for staining paraffin-embedded or frozen sections.

Stock Solutions:

-

1.0 M Sodium Acetate Solution: Dissolve 16.4 g of anhydrous sodium acetate in 200 ml of distilled water.[14]

-

1.0 M Acetic Acid Solution: Add 12.2 ml of glacial acetic acid to 200 ml of distilled water.[14]

-

0.5% Thionin Solution: Dissolve 0.5 g of this compound in 100 ml of distilled water. Heating gently and stirring can aid dissolution. It is recommended to filter the solution after the dye has dissolved.[3][14]

Working Solution (Buffered Thionin, pH ~4.3):

-

In a clean glass container, combine:

-

Mix well to create the buffer solution.

-

Adjust the pH to 4.3 using a pH meter.

-

Add 18 ml of the 0.5% Thionin Solution.[14]

-

Mix thoroughly and filter before use.

Staining Protocol for Paraffin-Embedded Sections (Nissl Staining)

-

Deparaffinization and Rehydration:

-

Xylene: 2 changes, 5 minutes each.

-

100% Ethanol: 2 changes, 3 minutes each.

-

95% Ethanol: 2 minutes.

-

70% Ethanol: 2 minutes.

-

50% Ethanol: 2 minutes.

-

Distilled water: 5 minutes.

-

-

Staining:

-

Immerse slides in the buffered thionin working solution for 5-20 minutes. Staining time may need to be optimized based on tissue thickness and fixation.[3]

-

-

Rinsing:

-

Rinse briefly in distilled water.[7]

-

-

Differentiation (optional, to reduce background staining):

-

Dip slides in 70% ethanol, followed by 95% ethanol containing a few drops of acetic acid. Monitor microscopically until the desired differentiation is achieved.[3]

-

-

Dehydration:

-

95% Ethanol: 2 changes, 2 minutes each.

-

100% Ethanol: 2 changes, 3 minutes each.

-

-

Clearing:

-

Xylene: 2 changes, 5 minutes each.

-

-

Mounting:

-

Mount with a resinous mounting medium.

-

Visualizing the Mechanism and Workflow

This compound Staining Mechanism

Caption: Mechanism of this compound staining.

Experimental Workflow for Nissl Staining

Caption: Workflow for Nissl staining with thionin.

Conclusion

This compound remains a cornerstone of histological staining due to its robust and specific affinity for acidic cellular components. Its mechanism of action, rooted in fundamental electrostatic interactions, allows for the clear and differential staining of nucleic acids and acidic mucins. The metachromatic properties of thionin further enhance its utility, providing a spectral shift that highlights areas of high anionic charge density. By understanding the chemical principles and adhering to optimized protocols, researchers and clinicians can effectively leverage this compound as a powerful tool for cellular and tissue analysis in both basic research and diagnostic applications.

References

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. stainsfile.com [stainsfile.com]

- 3. Thionin stain [depts.washington.edu]

- 4. Special Stains for Mucin: Alcin Blue / PAS, Mucicarmine [leicabiosystems.com]

- 5. biomedical-sciences.uq.edu.au [biomedical-sciences.uq.edu.au]

- 6. A new metachromatic stain technique for paraffin-embedded neural tissue using thionin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. Nissl Staining with Thionin [protocols.io]

- 9. worldwidejournals.com [worldwidejournals.com]

- 10. tandfonline.com [tandfonline.com]

- 11. file.medchemexpress.com [file.medchemexpress.com]

- 12. This compound | TargetMol [targetmol.com]

- 13. This compound 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 14. kumc.edu [kumc.edu]

A Technical Guide to the Spectral Properties of Thionin Acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thionin acetate (also known as Lauth's violet) is a cationic phenothiazine dye with a rich history in biological staining and a growing portfolio of applications in biomedical research and diagnostics.[1][2] Its utility is deeply rooted in its distinct spectral properties, which are sensitive to its molecular environment. This technical guide provides an in-depth overview of the core spectral characteristics of this compound, detailed experimental protocols for their measurement, and a discussion of the factors influencing its photophysical behavior, with a particular focus on its interaction with biomolecules.

Core Spectral Properties

The spectral behavior of this compound is characterized by strong absorption in the visible region and fluorescence emission. These properties are quantified by several key parameters, which are summarized in the tables below.

Table 1: Key Spectroscopic Parameters of this compound

| Parameter | Value | Solvent | Citation(s) |

| Absorption Maximum (λmax) | 597 - 601 nm | Water / Acidified Water | [2][3] |

| 598 nm | Not Specified | [4] | |

| 605 nm | Ethanol | ||

| Molar Extinction Coefficient (ε) | 77,600 M-1cm-1 | Ethanol (at 605 nm) | |

| Absorptivity (A 1%/1cm) | >1700 | Acidified Water | [2] |

| Emission Maximum (λem) | ~623 nm | Not Specified | |

| Fluorescence Quantum Yield (ΦF) | 0.04 | Ethanol |

Factors Influencing Spectral Properties

The absorption and emission characteristics of this compound are not static but are influenced by a variety of environmental factors. Understanding these influences is critical for the effective application of this dye in experimental and diagnostic settings.

Solvatochromism

Effect of pH

The spectral properties of this compound are known to be pH-dependent. The protonation state of the amine groups on the phenothiazine ring can alter the electronic structure of the molecule, leading to changes in its absorption and fluorescence spectra. This property allows Thionin to be used as a pH indicator. While a precise pKa value for this compound was not found in the surveyed literature, the general principle involves a shift in the absorption maximum as the pH of the solution is varied, with an isosbestic point indicating the presence of two interconverting species (the protonated and deprotonated forms).

Concentration and Aggregation

Like many ionic dyes, this compound has a tendency to form aggregates (dimers and higher-order structures) in aqueous solutions, particularly at high concentrations.[1][2] This aggregation is driven by hydrophobic and van der Waals interactions between the planar aromatic rings of the dye molecules. Aggregation typically leads to significant changes in the absorption spectrum:

-

H-aggregates (hypsochromic aggregates): These are characterized by a blue-shift in the absorption maximum compared to the monomer.

-

J-aggregates (bathochromic aggregates): These exhibit a red-shifted and often narrower absorption band.

The equilibrium between the monomeric and aggregated forms is dependent on concentration, temperature, and the ionic strength of the solution.

Interaction with Biomolecules: DNA Intercalation

One of the most significant applications of this compound in biomedical research is its use as a probe for nucleic acids. Thionin is known to bind to double-stranded DNA (dsDNA) primarily through intercalation, where the planar phenothiazine ring inserts itself between the base pairs of the DNA double helix. This interaction leads to notable changes in its spectral properties:

-

Bathochromic Shift: The absorption maximum of this compound typically shows a red shift upon intercalation into DNA.

-

Fluorescence Quenching: The fluorescence intensity of Thionin is significantly quenched upon binding to dsDNA.

These spectral changes provide a sensitive method for monitoring DNA binding and can be used to probe the structure and dynamics of nucleic acids.

Experimental Protocols

Accurate and reproducible measurement of the spectral properties of this compound is essential for its application in research. The following sections provide detailed methodologies for key experiments.

Protocol 1: Determination of Molar Extinction Coefficient

Objective: To determine the molar extinction coefficient (ε) of this compound at its absorption maximum (λmax).

Materials:

-

This compound powder

-

Spectroscopy-grade ethanol

-

Analytical balance

-

Volumetric flasks (e.g., 10 mL, 100 mL)

-

Micropipettes

-

UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Prepare a Stock Solution: Accurately weigh a small amount of this compound powder (e.g., 2-3 mg) and dissolve it in a known volume of ethanol (e.g., 100 mL) in a volumetric flask to create a stock solution of known concentration.

-

Prepare a Series of Dilutions: Prepare a series of dilutions of the stock solution in ethanol to obtain concentrations in the micromolar range (e.g., 1 µM, 2 µM, 4 µM, 6 µM, 8 µM, 10 µM).

-

Measure Absorption Spectra:

-

Turn on the spectrophotometer and allow the lamp to warm up.

-

Use ethanol as a blank to zero the instrument.

-

Measure the absorption spectrum of each diluted solution over a relevant wavelength range (e.g., 400-700 nm) to determine the λmax.

-

-

Measure Absorbance at λmax: Measure the absorbance of each of the diluted solutions at the determined λmax. Ensure that the absorbance values fall within the linear range of the instrument (typically 0.1 - 1.0).

-

Data Analysis:

-

Plot a graph of absorbance at λmax (y-axis) versus concentration (x-axis).

-

Perform a linear regression on the data points. The plot should be linear and pass through the origin, in accordance with the Beer-Lambert law (A = εcl).

-

The molar extinction coefficient (ε) is calculated from the slope of the line (slope = ε × l, where l is the path length of the cuvette, typically 1 cm).

-

Protocol 2: Determination of Relative Fluorescence Quantum Yield

Objective: To determine the relative fluorescence quantum yield (ΦF) of this compound using a standard with a known quantum yield.

Materials:

-

This compound

-

A suitable fluorescence standard (e.g., Rhodamine 6G in ethanol, ΦF = 0.95)

-

Spectroscopy-grade ethanol

-

UV-Vis spectrophotometer

-

Fluorometer

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Prepare Solutions: Prepare a series of five dilute solutions of both the this compound (sample) and the fluorescence standard in ethanol. The concentrations should be chosen such that the absorbance at the excitation wavelength is below 0.1 to minimize inner filter effects.

-

Measure Absorption: Measure the absorbance of all solutions at the chosen excitation wavelength.

-

Measure Fluorescence Emission Spectra:

-

Set the excitation wavelength of the fluorometer to a wavelength where both the sample and the standard absorb light (or use their respective absorption maxima if they are close).

-

Record the fluorescence emission spectrum for each solution, ensuring the emission range covers the entire fluorescence band.

-

-

Data Analysis:

-

Integrate the area under the fluorescence emission curve for each solution.

-

For both the sample and the standard, plot the integrated fluorescence intensity (y-axis) versus the absorbance at the excitation wavelength (x-axis).

-

Determine the slope of the resulting straight lines for both the sample (GradSample) and the standard (GradStd).

-

Calculate the quantum yield of the this compound using the following equation: ΦF(Sample) = ΦF(Std) × (GradSample / GradStd) × (η2Sample / η2Std) Where η is the refractive index of the solvent. If the same solvent is used for both the sample and the standard, this term cancels out.

-

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for characterizing the spectral properties of this compound.

Mechanism of DNA Intercalation

The diagram below illustrates the process of this compound intercalating between the base pairs of a DNA double helix.

Conclusion

This compound is a versatile dye whose spectral properties are central to its utility in a wide range of scientific applications. A thorough understanding of its absorption, emission, and the factors that modulate these properties—such as solvent, pH, concentration, and interactions with biomolecules—is paramount for its effective use. The experimental protocols provided herein offer a robust framework for the characterization of this compound, enabling researchers to leverage its full potential in their studies.

References

Thionin Acetate: A Technical Guide to Solubility for Researchers and Drug Development Professionals

An In-depth Examination of Thionin Acetate's Behavior in Various Solvents

This compound, a cationic thiazine dye, is a versatile molecule with significant applications in histology, microbiology, and electrochemistry. Its utility in these fields is fundamentally linked to its solubility characteristics in different solvent systems. This technical guide provides a comprehensive overview of the solubility of this compound in common laboratory solvents, outlines a detailed protocol for its solubility determination, and presents visual representations of experimental workflows and potential molecular interactions.

Quantitative Solubility Data

The solubility of this compound varies considerably across different solvents, a critical consideration for solution preparation and experimental design. The following tables summarize the available quantitative and qualitative solubility data.

Table 1: Quantitative Solubility of this compound

| Solvent | Solubility (mg/mL) | Molar Solubility (mM) | Temperature (°C) | Notes |

| Dimethyl Sulfoxide (DMSO) | 41.67[1][2][3][4] | 145.02[1][2][4] | Not Specified | Ultrasonic and warming to 60°C may be required.[1] |

| Water | ~2.5[5][6] | ~8.7 | 25[5][6] | |

| Water | 1[2] | 3.48 | Not Specified | |

| Acetic Acid:Water (1:1) | 1[5][6] | 3.48 | Not Specified |

Table 2: Qualitative Solubility of this compound

| Solvent | Solubility |

| Ethanol | Insoluble[5][6] |

| Methanol | Data not readily available |

| Dimethylformamide (DMF) | Data not readily available |

Experimental Protocol: Determination of this compound Solubility via UV-Vis Spectrophotometry

This protocol outlines a robust method for determining the saturation solubility of this compound in a given solvent using UV-Vis spectrophotometry. This technique leverages the strong absorbance of this compound in the visible spectrum.

Materials:

-

This compound (powder)

-

Solvent of interest (e.g., Water, DMSO)

-

UV-Vis Spectrophotometer

-

Cuvettes (1 cm path length)

-

Analytical balance

-

Volumetric flasks

-

Pipettes

-

Magnetic stirrer and stir bars

-

Vortex mixer

-

Syringe filters (0.22 µm)

Methodology:

-

Preparation of a Saturated Solution:

-

Accurately weigh an excess amount of this compound powder and add it to a known volume of the solvent in a sealed container.

-

Stir the mixture vigorously using a magnetic stirrer at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Separation of Undissolved Solid:

-

Allow the suspension to settle.

-

Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any undissolved particles. This step is crucial to prevent light scattering during spectrophotometric analysis.

-

-

Preparation of a Standard Curve:

-

Prepare a stock solution of this compound of a known concentration in the same solvent.

-

Perform a series of serial dilutions to create a set of standard solutions with decreasing concentrations.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound (approximately 597-601 nm in acidified water) using the UV-Vis spectrophotometer.[2]

-

Plot a graph of absorbance versus concentration to generate a standard curve. The relationship should be linear and follow the Beer-Lambert Law.

-

-

Determination of Unknown Concentration:

-

Dilute the filtered saturated solution with the solvent to an extent that its absorbance falls within the linear range of the standard curve.

-

Measure the absorbance of the diluted saturated solution at λmax.

-

Use the equation of the line from the standard curve to calculate the concentration of the diluted solution.

-

-

Calculation of Solubility:

-

Multiply the calculated concentration by the dilution factor to determine the concentration of the original saturated solution. This value represents the solubility of this compound in the chosen solvent at the specified temperature.

-

Visualizing Experimental Workflows and Molecular Interactions

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental protocol for determining the solubility of this compound.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. This compound salt - CAS-Number 78338-22-4 - Order from Chemodex [chemodex.com]

- 3. This compound | TargetMol [targetmol.com]

- 4. glpbio.com [glpbio.com]

- 5. This compound 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. This compound 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]

An In-depth Technical Guide to Thionin Acetate Staining for Acidic Mucopolysaccharides

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles, protocols, and applications of thionin acetate staining for the detection and analysis of acidic mucopolysaccharides. Thionin, a cationic thiazine dye, exhibits a phenomenon known as metachromasia, which allows for the differential staining of tissues rich in anionic macromolecules like acidic mucopolysaccharides, rendering them a different color from the dye itself. This property makes thionin an invaluable tool in histology, pathology, and drug development for visualizing and assessing the distribution and quantity of these important biopolymers.

Core Principles: The Phenomenon of Metachromasia

Metachromasia is the hallmark of thionin staining for acidic mucopolysaccharides. It is a phenomenon where a dye stains certain tissue components a different color from the original color of the dye solution.[1][2] Thionin in solution is blue (orthochromatic), but when it binds to tissues rich in acidic mucopolysaccharides, it appears purple to red (metachromatic).[3]

The mechanism behind this color shift is the aggregation of dye molecules upon binding to high-density anionic groups (polyanions) present in acidic mucopolysaccharides.[1][4] These acidic groups, primarily sulfate (SO₃⁻) and carboxyl (COO⁻) groups, are spaced closely enough to allow the planar thionin molecules to stack up.[4][5] This stacking alters the light absorption spectrum of the dye, resulting in the metachromatic color change.[1] The intensity of the metachromatic staining is proportional to the concentration and charge density of the acidic mucopolysaccharides.[1][4] Sulfated mucopolysaccharides, with their higher charge density, tend to stain more intensely than those with only carboxyl groups.[2]

Quantitative Data Summary

The following tables summarize key quantitative parameters for the successful application of this compound staining.

Table 1: this compound Solution Preparation

| Parameter | Recommended Value | Notes |

| Stock Solution Concentration | 0.1% - 1.3% (w/v) in distilled water | Higher concentrations may require gentle heating to dissolve. Filtration is recommended.[6] |

| Working Solution Concentration | 0.05% - 1% (w/v) | Diluted from stock solution with distilled water or buffer.[6][7] |

| Solvent | Distilled water, Acetate buffer | Phosphate buffers should be avoided as they can cause precipitation of thionin.[5][6] |

| pH of Staining Solution | Acidic (e.g., pH 4.0) | Optimal pH can vary depending on the target mucopolysaccharide.[3][6] |

Table 2: Key Staining Parameters

| Parameter | Recommended Range | Factors to Consider |

| Fixation | 4% paraformaldehyde or 10% neutral buffered formalin | The choice of fixative can influence staining results.[7] |

| Staining Time | 30 seconds - 30 minutes | Varies with tissue type, thickness, and desired staining intensity.[6] |

| Differentiation | 95% ethanol with a few drops of glacial acetic acid | Used to remove excess stain and improve contrast.[6] |

| Dehydration | Graded alcohols (e.g., 70%, 95%, 100%) | Essential for permanent mounting. |

| Clearing | Xylene or other clearing agents | Prepares the tissue for mounting with a resinous medium. |

Experimental Protocols

Below are detailed methodologies for preparing this compound solutions and performing the staining procedure on tissue sections.

Protocol 1: Preparation of this compound Staining Solution

Materials:

-

This compound powder

-

Distilled water

-

Glacial acetic acid

-

Sodium hydroxide

-

Magnetic stirrer and stir bar

-

Filter paper

Procedure for a 1% Thionin Solution at pH 4.0: [6]

-

Prepare Stock Thionin Solution (1.3%):

-

Dissolve 13 grams of this compound in 1000 ml of distilled water.

-

Gently heat and stir for 1 hour to ensure complete dissolution.

-

Filter the solution after the dye has dissolved and store it in a stoppered bottle.

-

-

Prepare Buffer Solutions:

-

1 M Acetic Acid: Add 58.5 ml of glacial acetic acid to distilled water and bring the final volume to 1 liter.

-

1 M Sodium Hydroxide: Dissolve 50 grams of sodium hydroxide pellets in distilled water and bring the final volume to 1 liter.

-

-

Prepare Working Thionin Stain (1%, pH 4.0):

-

In a beaker, combine 80.0 ml of 1 M Acetic Acid and 14.4 ml of 1 M Sodium Hydroxide.

-

Add 305.6 ml of the 1.3% stock thionin solution.

-

Mix the solution thoroughly. The final pH should be approximately 4.0.

-

Protocol 2: Staining of Paraffin-Embedded Tissue Sections

Materials:

-

Deparaffinization and rehydration reagents (Xylene, graded alcohols)

-

Working this compound staining solution

-

Differentiating solution (95% ethanol with a few drops of glacial acetic acid)

-

Dehydration reagents (graded alcohols)

-

Clearing agent (Xylene)

-

Mounting medium and coverslips

Procedure:

-

Deparaffinization and Rehydration:

-

Immerse slides in Xylene (2 changes, 5 minutes each).

-

Transfer through 100% ethanol (2 changes, 3 minutes each).

-

Transfer through 95% ethanol (2 minutes).

-

Transfer through 70% ethanol (2 minutes).

-

Rinse in distilled water.

-

-

Staining:

-

Immerse slides in the working this compound solution for 5-20 minutes. The optimal time should be determined empirically.[6]

-

-

Rinsing:

-

Briefly rinse the slides in distilled water to remove excess stain.

-

-

Differentiation (optional):

-

Dip slides in 95% ethanol containing a few drops of glacial acetic acid for a few seconds to de-stain the background and enhance contrast. Monitor this step microscopically.[6]

-

-

Dehydration:

-

Transfer slides through 95% ethanol (2 changes, 2 minutes each).

-

Transfer through 100% ethanol (2 changes, 3 minutes each).

-

-

Clearing:

-

Transfer slides to Xylene (2 changes, 5 minutes each).

-

-

Mounting:

-

Apply a drop of mounting medium to the tissue section and place a coverslip.

-

Visualizations

Experimental Workflow for Thionin Staining

Caption: Workflow for staining tissue sections with this compound.

Mechanism of Metachromatic Staining

Caption: The mechanism of metachromatic staining by thionin.

References

The Metachromatic Properties of Thionin Acetate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metachromatic properties of Thionin acetate, a cationic thiazine dye widely utilized in histology and cytochemistry. The document elucidates the underlying physicochemical principles of metachromasia, details experimental protocols for its observation, and presents quantitative data on the spectral shifts that characterize this phenomenon.

Core Principles of this compound Metachromasia

Metachromasia is a phenomenon where a dye exhibits a color shift when it binds to certain biological substrates, known as chromotropes. This compound, in its monomeric form in aqueous solution, imparts a blue color to tissues, which is referred to as its orthochromatic color. However, in the presence of chromotropes, which are typically polyanionic molecules with a high density of negative charges, this compound molecules aggregate. This aggregation leads to a hypsochromic shift, or a shift to a shorter wavelength of maximum absorbance, resulting in a color change from blue to purple or red.

The primary mechanism involves the stacking of planar this compound molecules along the polyanionic backbone of the chromotrope. This ordered aggregation alters the electronic transition energies of the dye molecules, causing the observed change in color. The extent of the metachromatic shift is dependent on the concentration of the dye, the nature and concentration of the chromotrope, the pH of the medium, and the presence of water.

Quantitative Data on Spectral Shifts

The metachromatic effect of this compound can be quantified by spectrophotometry, measuring the shift in the maximum absorbance wavelength (λmax). The following table summarizes the typical absorption maxima for this compound in its different states.

| State of this compound | Form | Typical Absorption Maximum (λmax) | Observed Color |

| Orthochromatic | Monomer | 597 - 601 nm | Blue |

| Metachromatic (β-band) | Dimer | ~560 nm | Purple |

| Metachromatic (γ-band) | Polymer | 480 - 540 nm | Red-Purple |

Experimental Protocols

Histological Staining of Mast Cells to Demonstrate Metachromasia

This protocol is designed to stain mast cell granules, which are rich in the polyanionic glycosaminoglycan heparin, a strong chromotrope.

Materials:

-

This compound solution (0.1% w/v in distilled water)

-

Formalin-fixed, paraffin-embedded tissue sections

-

Xylene

-

Ethanol (absolute, 95%, 70%)

-

Distilled water

-

Mounting medium

Procedure:

-

Deparaffinization and Rehydration:

-

Immerse slides in two changes of xylene for 5 minutes each.

-

Transfer slides through two changes of absolute ethanol for 3 minutes each.

-

Hydrate slides through 95% ethanol and 70% ethanol for 3 minutes each.

-

Rinse slides in distilled water.

-

-

Staining:

-

Stain the sections with 0.1% this compound solution for 1-5 minutes.

-

-

Dehydration and Clearing:

-

Quickly dehydrate the sections through 70%, 95%, and two changes of absolute ethanol.

-

Clear in two changes of xylene for 3 minutes each.

-

-

Mounting:

-

Mount the coverslip with a suitable resinous mounting medium.

-

Expected Results:

-

Mast cell granules: Red-purple (metachromatic)

-

Nuclei: Blue (orthochromatic)

-

Background: Light blue or colorless

Histological Staining of Cartilage Matrix

This protocol demonstrates the metachromatic staining of chondroitin sulfate in the cartilage matrix.

Materials:

-

This compound solution (0.5% w/v in 20% ethanol)

-

Formalin-fixed, paraffin-embedded tissue sections of cartilage

-

Xylene

-

Ethanol (absolute, 95%, 70%, 50%)

-

Distilled water

-

Acid differentiator (e.g., 1% acetic acid in 70% ethanol)

-

Mounting medium

Procedure:

-

Deparaffinization and Rehydration:

-

Follow the same procedure as for mast cell staining.

-

-

Staining:

-

Stain sections in 0.5% this compound solution for 5-10 minutes.

-

-

Differentiation:

-

Briefly rinse in distilled water.

-

Differentiate in acid-alcohol for a few seconds to remove excess stain, monitoring microscopically until the cartilage matrix is red-purple and the background is clear.

-

-

Dehydration and Clearing:

-

Quickly dehydrate through 95% and absolute ethanol.

-

Clear in xylene.

-

-

Mounting:

-

Mount with a resinous mounting medium.

-

Expected Results:

-

Cartilage matrix: Pink to red-purple (metachromatic)

-

Chondrocyte nuclei: Blue (orthochromatic)

Quantitative Spectrophotometric Assay of Heparin

This protocol, adapted from methods for other thiazine dyes, allows for the quantitative determination of a chromotrope concentration by measuring the change in absorbance.

Materials:

-

This compound stock solution (e.g., 100 µM in distilled water)

-

Heparin sodium salt stock solution (e.g., 1 mg/mL in distilled water)

-

Phosphate buffer (e.g., 0.1 M, pH 7.0)

-

Spectrophotometer and cuvettes

Procedure:

-

Preparation of Standard Curve:

-

Prepare a series of heparin standards by diluting the stock solution in phosphate buffer to final concentrations ranging from 0 to 100 µg/mL.

-

Prepare a working solution of this compound by diluting the stock solution in phosphate buffer to a final concentration of approximately 10 µM (the optimal concentration may require empirical determination).

-

To a set of cuvettes, add a fixed volume of the this compound working solution and an equal volume of each heparin standard.

-

Incubate at room temperature for 10-15 minutes.

-

-

Spectrophotometric Measurement:

-

Measure the absorbance of each standard at the orthochromatic peak of this compound (around 600 nm).

-

Plot the decrease in absorbance at 600 nm (or the increase in absorbance at the metachromatic peak, if well-defined) against the heparin concentration to generate a standard curve.

-

-

Measurement of Unknown Sample:

-

Prepare the unknown sample in the same buffer.

-

Mix with the this compound working solution in the same ratio as the standards.

-

Measure the absorbance and determine the heparin concentration from the standard curve.

-

Visualizations

Caption: Mechanism of this compound metachromasia.

Caption: Histological staining workflow for this compound.

Methodological & Application

Nissl Staining with Thionin for Paraffin-Embedded Sections: Application Notes and Detailed Protocol

Application Notes

Nissl staining is a fundamental histological technique used extensively in neuroscience to visualize the cytoarchitecture of the central nervous system. The method utilizes basic aniline dyes, such as Thionin, to selectively stain Nissl bodies, which are granular structures found in the cytoplasm of neurons.[1][2] These bodies are primarily composed of rough endoplasmic reticulum and are rich in ribosomal RNA, giving them a strong affinity for basic dyes.[3]

Thionin, a potent metachromatic dye, binds to the negatively charged phosphate groups of nucleic acids, imparting a deep blue to purple color to the Nissl substance and the nuclear chromatin.[3][4] This selective staining allows for the clear identification and morphological assessment of neurons, making it an invaluable tool for studying neuronal distribution, density, and pathological changes associated with various neurological conditions.[1][5] The protocol outlined below is optimized for paraffin-embedded tissue sections, a common format for histological analysis.

Quantitative Data Summary

The effectiveness of Thionin staining is influenced by several quantitative factors, including dye concentration, pH, and staining duration. Different protocols offer variations in these parameters to suit specific tissue types and experimental goals. The following table summarizes key quantitative data from established protocols.

| Parameter | Protocol Variant 1 | Protocol Variant 2 | Protocol Variant 3 | Protocol Variant 4 |

| Fixative | 10% Formalin Variants[6] | 4% Paraformaldehyde or 10% NBF[4] | Formalin-fixed[7] | N/A[3] |

| Section Thickness | 10 µm[6] | 6 µm[4] | 10-20 µm[7] | N/A[3] |

| Thionin Conc. | 1% Aqueous (diluted)[6] | 0.1%[4] | 1% Stock (diluted)[7] | 0.2% or 1%[3] |

| pH of Staining Sol. | 3.7 or 4.5[6] | Not specified | 3.65 - 4.9[7] | 4.0[3] |

| Staining Time | 20-60 minutes[6] | Not specified | 10-20 minutes[7] | 30 seconds - 20 minutes[3] |

| Differentiation | 0.25% Acetic Acid in 95% Ethanol[6] | 70% Alcohol | Not specified | Acetic acid in 95% ethanol[3] |

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the Thionin staining protocol for paraffin-embedded sections.

Caption: Workflow for Thionin Staining of Paraffin Sections.

Detailed Experimental Protocol

This protocol is adapted from standard histological procedures for staining paraffin-embedded sections.[6]

Materials and Reagents

-

Thionin acetate

-

Glacial Acetic Acid

-

Sodium Acetate (anhydrous)

-

Ethanol (50%, 70%, 95%, and 100% absolute)

-

Xylene or xylene substitute

-

Distilled water (dH₂O)

-

Resinous mounting medium

-

Coplin jars or staining dishes

-

Microscope slides with paraffin-embedded tissue sections

-

Microscope

Solution Preparation

1. Acetate Buffer (0.1M):

-

Solution A (0.1M Acetic Acid): Add 5.75 mL of glacial acetic acid to 1000 mL of dH₂O.

-

Solution B (0.1M Sodium Acetate): Dissolve 8.2 g of anhydrous sodium acetate in 1000 mL of dH₂O.

-

Working Buffer (pH ~4.5): Mix 60 mL of Solution A with 40 mL of Solution B.[6] Verify pH and adjust if necessary.

2. Thionin Staining Solution (Aqueous):

-

Prepare a 1% stock solution by dissolving 1 g of Thionin in 100 mL of dH₂O. Gentle heating and stirring may be required.[3]

-

For the working solution, dilute the stock solution with distilled water or acetate buffer as required by your specific protocol variant. An alternative is to directly prepare an aqueous solution.[6]

-

Important: Always filter the staining solution before use to prevent precipitates on the tissue sections.[3][8]

3. Differentiating Solution (0.25% Acetic Acid in Ethanol):

-

Add 0.25 mL of glacial acetic acid to 100 mL of 95% ethanol.[6]

Staining Procedure

-

Deparaffinization and Rehydration:

-

Immerse slides in Xylene: 2 changes for 5 minutes each.

-

Transfer to 100% Ethanol: 2 changes for 3 minutes each.

-

Transfer to 95% Ethanol: 1 change for 3 minutes.

-

Transfer to 70% Ethanol: 1 change for 3 minutes.

-

Transfer to 50% Ethanol: 1 change for 3 minutes.

-

Rinse in distilled water for 5 minutes.[6]

-

-

Staining:

-

Differentiation:

-

Briefly rinse the slides in 50% ethanol.[6]

-

Immerse in the differentiating solution (0.25% acetic acid in 95% ethanol).[6] This step is critical for removing excess stain from the background and enhancing the contrast of Nissl bodies.

-

Monitor the differentiation process under a microscope. The goal is to have well-defined, dark blue/purple neurons against a clear or very pale background. This step can take a few seconds to a minute.

-

Immediately stop differentiation by rinsing thoroughly in 95% ethanol.[6]

-

-

Dehydration and Clearing:

-

Dehydrate the sections in 100% Ethanol: 2 changes for 3 minutes each.

-

Clear in Xylene: 2 changes for 5 minutes each.

-

-

Coverslipping:

-

Mount a coverslip onto the slide using a permanent, resinous mounting medium.

-

Allow the slides to dry completely before viewing under high magnification.

-

Expected Results

Properly stained sections will exhibit distinct blue to dark blue Nissl bodies within the cytoplasm of neurons.[6] Cell nuclei will also be stained blue.[6] The background neuropil should be pale or completely unstained, providing high contrast for morphological analysis.[6] The initial purple coloration of the stain will "blue" during the alcohol dehydration steps.[3]

Troubleshooting

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Weak or No Staining | - Staining time too short.- Staining solution is old or exhausted.- Incomplete deparaffinization, preventing dye penetration.- Over-differentiation. | - Increase staining duration.- Prepare fresh staining solution.[3]- Ensure complete wax removal with fresh xylene.- Reduce time in differentiating solution; monitor closely under a microscope. |

| Overstaining / Dark Background | - Staining time too long.- Differentiation is insufficient or was skipped.- Sections are too thick. | - Reduce staining duration.- Increase time in the differentiating solution or use a slightly higher acid concentration.- Ensure sections are cut at the recommended thickness (e.g., 6-10 µm).[4][6] |

| Presence of Precipitate on Tissue | - Staining solution was not filtered.- Use of phosphate buffers (PBS), which can cause Thionin to precipitate.[3] | - Always filter the Thionin solution immediately before use.[3][8]- Ensure slides are rinsed in distilled water, not PBS, before placing them in the Thionin stain.[3] |

| Uneven Staining | - Rushing the fixation or rinsing steps.- Uneven section thickness. | - Ensure adequate time for all fixation and rinsing steps.- Improve microtomy technique to achieve consistent section thickness.[9] |

| Red/Brown Nuclei Instead of Blue | - The "bluing" step was insufficient.- The pH of the bluing agent (if used) is too low. | - Ensure dehydration steps with alcohol are thorough, as this helps "blue" the stain.[3]- If using a separate bluing agent (less common in this protocol), ensure its pH is alkaline (pH 7-8).[10] |

References

- 1. Nissl Staining with Thionin [protocols.io]

- 2. researchgate.net [researchgate.net]

- 3. Thionin stain [depts.washington.edu]

- 4. biomedical-sciences.uq.edu.au [biomedical-sciences.uq.edu.au]

- 5. researchgate.net [researchgate.net]

- 6. stainsfile.com [stainsfile.com]

- 7. tandfonline.com [tandfonline.com]

- 8. kumc.edu [kumc.edu]

- 9. H&E Staining Basics: Troubleshooting Common H&E Stain Problems [leicabiosystems.com]

- 10. documents.cap.org [documents.cap.org]

Thionin Acetate Staining: A Detailed Guide for Frozen Tissue Sections

Application Notes for Researchers, Scientists, and Drug Development Professionals

Thionin acetate is a cationic, metachromatic thiazine dye widely utilized in histology for staining acidic tissue components, such as the nucleus and cytoplasm.[1][2] It is particularly valuable in neuroscience for the visualization of Nissl substance (the rough endoplasmic reticulum and ribosomes) in the perikaryon of neurons.[3][4][5] This specific staining allows for the detailed examination of neuronal morphology, cytoarchitecture, and the identification of neuronal populations within various brain regions.[4][6] The interaction between the basic thionin dye and the acidic components of the Nissl bodies results in a distinct blue or purple staining, providing excellent contrast for microscopic analysis.[3][4]

The staining mechanism is based on an electrostatic interaction where the positively charged thionin molecules bind to the negatively charged phosphate groups of nucleic acids (DNA and RNA).[5][7] The specificity of the stain is influenced by the pH of the staining solution; an acidic pH is generally preferred for optimal Nissl body staining.[7][8] Thionin staining of frozen sections is a rapid and reliable method for obtaining high-quality neuroanatomical data.[8][9]

Key applications of this compound staining in research and drug development include:

-

Neuroanatomical studies: Mapping neuronal populations and delineating brain nuclei.[4]

-

Neurodegenerative disease research: Assessing neuronal loss or changes in neuronal morphology.

-

Toxicology studies: Evaluating the neurotoxic effects of compounds.

-

Oncology: Differentiating cell types in tumors.

Quantitative Data Summary

The following tables summarize key quantitative parameters for this compound staining of frozen tissue sections, compiled from various protocols.

Table 1: Thionin Staining Solution Preparation

| Component | Concentration/Amount | Purpose |

| This compound | 0.1% - 0.5% (w/v) | Primary Stain |

| Distilled Water | To final volume | Solvent |

| Sodium Acetate | 1.0 M Stock Solution | Buffer Component |

| Glacial Acetic Acid | 1.0 M Stock Solution | Buffer Component |

| Final Buffer pH | 4.0 - 4.3 | Optimal for Nissl Staining |

Table 2: Staining Protocol Timings for Frozen Sections

| Step | Reagent | Incubation Time | Purpose |

| Hydration | Distilled Water | 3-5 minutes | Rehydrate the tissue section |

| Staining | This compound Solution | 10-20 minutes | Stain Nissl bodies and nuclei |

| Rinse | Distilled Water | 3-5 minutes (x2) | Remove excess stain |

| Dehydration | 70% Ethanol | 3-5 minutes | Initiate dehydration |

| 95% Ethanol | 3 minutes | Continue dehydration | |

| Absolute Ethanol | 3 minutes | Complete dehydration | |

| Clearing | Xylene | 3-5 minutes (x2) | Prepare for coverslipping |

Experimental Protocols

I. Preparation of Stock Solutions

1.0 M Sodium Acetate Solution:

-

Dissolve 16.4 g of anhydrous sodium acetate in 200 mL of distilled water.[10]

1.0 M Glacial Acetic Acid Solution:

-

Add 12.2 mL of glacial acetic acid to 200 mL of distilled water.[10]

0.5% Thionin Stock Solution:

-

Dissolve 0.5 g of this compound in 100 mL of distilled water.[10]

-

It is recommended to use a glass stirring rod or a magnetic stir bar, as metal can react with the dye.[10]

-

Gentle heating can aid in dissolution, but do not boil.[6][7]

-

Filter the solution after the dye has dissolved to remove any particulate matter.[7][10]

II. Preparation of Working Thionin Staining Solution (pH 4.3)

-

To 180 mL of distilled water, add 9 mL of the 1.0 M Sodium Acetate stock solution.[10]

-

Add 21 mL of the 1.0 M Glacial Acetic Acid stock solution.[10] This creates the acetate buffer.

-

Adjust the pH of the buffer solution to 4.3.[10]

-

Add 18 mL of the 0.5% Thionin stock solution to the buffer.[10]

-

Mix thoroughly and filter the final working solution before use.[10]

III. Staining Protocol for Fresh-Frozen Sections

This protocol is adapted for sections mounted on slides.

-

Hydration: Immerse the slides in distilled water for 3-5 minutes.[10] It is crucial to avoid phosphate buffers (including PBS) as they can cause the thionin to precipitate.[7]

-

Staining: Transfer the slides to the working thionin staining solution and incubate for 20 minutes.[10] Staining times may need to be adjusted based on tissue type and desired staining intensity.[1]

-

Rinsing: Rinse the slides in two changes of distilled water for 3-5 minutes each to remove excess stain.[10]

-

Dehydration:

-

Clearing:

-

Coverslipping: Mount a coverslip onto the tissue section using a xylene-based mounting medium.[10]

Diagrams

References

- 1. This compound | TargetMol [targetmol.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Thionine staining solution (for NISSL staining) [morphisto.de]

- 4. Nissl Staining with Thionin [protocols.io]

- 5. Improved method for combination of immunocytochemistry and Nissl staining - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Thionin stain [depts.washington.edu]

- 8. tandfonline.com [tandfonline.com]

- 9. tandfonline.com [tandfonline.com]

- 10. kumc.edu [kumc.edu]

Application Notes and Protocols: Using Thionin Acetate for Identifying Neuronal Populations in the Hypothalamus

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thionin acetate is a cationic, metachromatic dye belonging to the thiazine group, widely utilized in histology for staining acidic tissue components. In neuroscience, Thionin is a classical and highly effective stain for Nissl substance (the rough endoplasmic reticulum) in the cytoplasm of neurons.[1][2] This property allows for the clear visualization of neuronal cell bodies, making it an invaluable tool for studying the cytoarchitecture of the brain, including the hypothalamus. The intensity of Thionin staining can provide insights into the health and metabolic activity of neurons, as conditions like injury or stress can lead to a reduction in Nissl substance, a phenomenon known as chromatolysis.[3]

The hypothalamus, a critical brain region for regulating homeostasis, is comprised of several distinct nuclei with diverse neuronal populations. While this compound provides excellent morphological detail of these nuclei, it is a non-specific neuronal stain. Therefore, to identify and quantify specific neuronal populations (e.g., dopaminergic, oxytocinergic neurons), Thionin is often used as a counterstain in conjunction with immunohistochemistry (IHC) or in situ hybridization. This combined approach allows for the precise localization and quantification of specific neuronal subtypes within the well-defined anatomical context provided by the Thionin stain.

Principle of Thionin Staining

Thionin is a basic dye that binds to acidic components within the cell. The primary target for Thionin in neurons is the Nissl substance, which is rich in ribosomal RNA (rRNA) and therefore highly basophilic.[1] This interaction results in a characteristic blue or purple staining of the neuronal cytoplasm and nucleolus, allowing for the detailed visualization of neuronal morphology, size, and distribution. The staining intensity is dependent on the density of Nissl bodies, which can vary between different neuronal types and their metabolic state.

Applications in Hypothalamic Research

-

Cytoarchitectural Mapping: Delineating the boundaries of various hypothalamic nuclei such as the paraventricular nucleus (PVN), supraoptic nucleus (SON), and arcuate nucleus (ARC).[4]

-

Assessment of Neuronal Health: Identifying neuronal damage or death, characterized by shrunken, darkly stained (pyknotic) nuclei and reduced or absent Nissl staining in the cytoplasm.[3][5]

-

Counterstaining for Immunohistochemistry: Providing an anatomical background for the identification of specific neuronal populations labeled with antibodies against markers like c-Fos (for neuronal activation), tyrosine hydroxylase (for catecholaminergic neurons), or neuropeptides (e.g., oxytocin, vasopressin).[6][7]

Data Presentation

While Thionin staining alone is primarily qualitative for identifying neuronal populations, it is crucial for quantitative analysis when combined with other techniques. For example, by combining Thionin staining with immunohistochemistry for a specific neuronal marker, one can quantify the number of labeled cells within a defined hypothalamic nucleus. Below is an example of how such quantitative data could be presented.

Table 1: Example Quantification of c-Fos Positive Neurons in the Paraventricular Nucleus (PVN) of the Hypothalamus Following Stress Exposure

| Treatment Group | Total Neurons (Thionin+) in PVN (per section, mean ± SEM) | c-Fos Positive Neurons (IHC+) in PVN (per section, mean ± SEM) | Percentage of Activated Neurons (%) |

| Control | 152 ± 12 | 8 ± 2 | 5.3 |

| Acute Stress | 148 ± 15 | 75 ± 8 | 50.7 |

| Chronic Stress | 135 ± 11 | 42 ± 5 | 31.1 |

Note: This table presents hypothetical data to illustrate how quantitative information derived from combined Thionin and immunohistochemical staining can be structured. The total number of neurons is estimated by counting Thionin-positive cells, while activated neurons are identified by the presence of a c-Fos positive nucleus within a Thionin-stained cytoplasm.

Experimental Protocols

Protocol 1: Standard this compound Staining for Brain Sections

This protocol is suitable for staining paraffin-embedded or frozen sections to visualize neuronal cell bodies.

Materials:

-

This compound solution (0.1% to 1% in a buffered solution, pH 4.0-4.5)[1][8]

-

Acetate buffer (pH 4.0-4.5)

-

Distilled water

-

Ethanol (50%, 70%, 95%, and 100%)

-

Xylene or a xylene substitute

-

Mounting medium

Procedure:

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene (2 changes, 5 minutes each).

-

Transfer to 100% ethanol (2 changes, 3 minutes each).

-

Hydrate through descending grades of ethanol: 95% (3 minutes), 70% (3 minutes), and 50% (3 minutes).

-

Rinse in distilled water (5 minutes).

-

-

Staining:

-

Stain in Thionin solution for 2-10 minutes. Staining time may need to be optimized based on tissue thickness and fixation.[1]

-

Rinse briefly in distilled water to remove excess stain.

-

-

Differentiation:

-

Differentiate in 70% ethanol, with or without a few drops of acetic acid, for 30 seconds to 2 minutes. This step is critical to remove background staining and enhance the contrast of Nissl bodies. Monitor differentiation under a microscope until neuronal cell bodies are clearly defined against a relatively clear background.[2]

-

Rinse in 95% ethanol to stop the differentiation process.

-

-

Dehydration and Mounting:

-

Dehydrate through 95% ethanol (2 changes, 3 minutes each) and 100% ethanol (2 changes, 3 minutes each).

-

Clear in xylene or a xylene substitute (2 changes, 5 minutes each).

-

Coverslip with a permanent mounting medium.

-

Expected Results:

-

Nissl Substance: Dark blue to purple

-

Nuclei: Blue

-

Background: Clear to light blue

Protocol 2: Combined Immunohistochemistry (IHC) and Thionin Counterstaining

This protocol allows for the identification of a specific protein marker within the anatomical context of the hypothalamus.

Materials:

-

Reagents for standard immunohistochemistry (primary and secondary antibodies, blocking solutions, buffers, and chromogen such as DAB).

-

Reagents from Protocol 1 for Thionin staining.

Procedure:

-

Immunohistochemistry:

-

Perform deparaffinization, rehydration, and antigen retrieval as required for the primary antibody.

-

Follow a standard IHC protocol for blocking, primary antibody incubation, secondary antibody incubation, and chromogen development (e.g., DAB).

-

After the final wash step of the IHC protocol, proceed with Thionin counterstaining.

-

-

Thionin Counterstaining:

-

Rinse slides in distilled water.

-

Stain in a filtered 0.1% Thionin solution for 30-60 seconds. A shorter staining time is generally used for counterstaining to avoid masking the IHC signal.

-

Briefly rinse in distilled water.

-

-

Dehydration and Mounting:

-

Rapidly dehydrate through ascending grades of ethanol (70%, 95%, 100%).

-

Clear in xylene.

-

Coverslip with a permanent mounting medium.

-

Expected Results:

-

IHC Target Protein: Brown (with DAB chromogen) or another color depending on the chosen chromogen.

-

Nissl Substance: Light to medium blue.

Visualizations

Caption: Experimental workflow for this compound staining of brain tissue sections.

Caption: Principle of this compound staining in a neuron.

References

- 1. Thionin stain [depts.washington.edu]

- 2. stainsfile.com [stainsfile.com]

- 3. researchgate.net [researchgate.net]

- 4. Neuron Numbers in the Hypothalamus of the Normal Aging Rhesus Monkey: Stability Across the Adult Lifespan and Between the Sexes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Distributions of hypothalamic neuron populations co-expressing tyrosine hydroxylase and the vesicular GABA transporter in the mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Expression of c-fos protein by immunohistochemically identified oxytocin neurons in the rat hypothalamus upon osmotic stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Histology. [bio-protocol.org]

Application Notes and Protocols: Thionin Acetate as an Electron Shuttle in Microbial Fuel Cells

Audience: Researchers, scientists, and drug development professionals.

Introduction

Microbial fuel cells (MFCs) are bio-electrochemical devices that harness the metabolic activity of microorganisms to convert chemical energy stored in organic matter directly into electrical energy.[1][2][3][4] A key challenge in MFC technology is facilitating efficient electron transfer from the microorganisms to the anode.[1][5] While some bacteria, known as exoelectrogens, can directly transfer electrons, many microbial species require the assistance of electron shuttles or mediators to effectively transport electrons to the electrode surface.[4][5] Thionin acetate is a redox-active compound that has been effectively utilized as an exogenous electron mediator in MFCs to enhance power generation.[6][7][8] It acts as an intermediary, accepting electrons from the microbial respiratory chain and subsequently donating them to the anode, thereby completing the circuit and improving the overall performance of the MFC.[5][6] These application notes provide detailed protocols for the use of this compound as an electron shuttle in MFCs, along with a summary of key performance data.

Mechanism of Action: this compound as an Electron Shuttle

This compound facilitates extracellular electron transfer in MFCs through a mediated electron transfer mechanism. The process can be summarized as follows:

-

Oxidized Thionin Uptake: Oxidized this compound molecules are present in the anodic chamber and can readily interact with the microbial cells. Some studies suggest that thionin can penetrate the cell membrane.[6]

-

Reduction by Microbial Metabolism: Inside or in close proximity to the microbial cell, the oxidized thionin accepts electrons from the microbial electron transport chain. A common source of these electrons is the reduced form of nicotinamide adenine dinucleotide (NADH).

-

Transport to the Anode: The now-reduced thionin (leucothionin) diffuses or is transported to the surface of the anode.

-

Oxidation at the Anode: At the anode, the reduced thionin donates its electrons to the electrode, becoming re-oxidized in the process. This electron transfer to the anode generates an electrical current.

-

Regeneration of the Shuttle: The re-oxidized thionin is then free to return to the microbial cell to accept another electron, continuing the shuttling cycle.

This process significantly enhances the rate of electron transfer to the anode, particularly for microorganisms that are not naturally electrogenic or have inefficient direct electron transfer mechanisms.[6]

Experimental Protocols

Protocol 1: Preparation and Operation of a Two-Chamber Microbial Fuel Cell with this compound

This protocol describes the setup and operation of a laboratory-scale two-chamber MFC using this compound as an electron shuttle.

Materials:

-

Two-chamber MFC assembly

-

Anode and Cathode electrodes (e.g., graphite felt, carbon cloth)[2][9]

-

Proton Exchange Membrane (PEM), e.g., Nafion® 117[6]

-

Microbial culture (e.g., Saccharomyces cerevisiae, Escherichia coli, or a mixed consortium from wastewater)[6][7][9]

-

Anode medium (specific to the microorganism, containing a carbon source like glucose or acetate)[9][10]

-

Cathode solution (e.g., potassium ferricyanide solution or aerated buffer)

-

This compound

-

External resistor (e.g., 1000 Ω)[6]

Procedure:

-

PEM Pre-treatment: To remove impurities, boil the PEM (e.g., Nafion® 117) for 1 hour in 3% H₂O₂, followed by boiling in deionized water for 1 hour, then in 0.5 M H₂SO₄ for 1 hour, and finally rinse thoroughly with deionized water.[6]

-

MFC Assembly: Assemble the two-chamber MFC, separating the anode and cathode chambers with the pre-treated PEM.[6] Ensure a leak-proof seal.

-

Electrode Installation: Place the anode and cathode electrodes in their respective chambers, ensuring they are connected to an external circuit.

-

Anode Chamber Preparation:

-

Sterilize the anode chamber and the anode medium if using a pure microbial culture.

-

Fill the anode chamber with the appropriate anode medium.

-

Inoculate the anode chamber with the selected microbial culture.

-

-

Cathode Chamber Preparation: Fill the cathode chamber with the catholyte. If using an aerated system, ensure continuous aeration.

-

Acclimatization: Operate the MFC in batch mode until a stable voltage is observed. This indicates the formation of a biofilm on the anode and acclimatization of the microorganisms.

-

This compound Addition:

-

Data Collection:

-

Connect the external resistor to the circuit.

-

Continuously monitor the voltage across the external resistor using a data acquisition system or multimeter.[6][7]

-

Calculate current (I) using Ohm's law (I = V/R) and power (P) as P = IV.[6]

-

Normalize current and power to the geometric surface area of the anode to obtain current density (A/m²) and power density (W/m²).[6]

-

Protocol 2: Electrochemical Analysis using Cyclic Voltammetry (CV)

CV can be used to study the redox properties of this compound and its interaction with the microbial culture and the anode.

Materials:

-

Potentiostat

-

Three-electrode setup:

-

Working electrode: The MFC anode with the established biofilm.

-

Reference electrode: e.g., Ag/AgCl or Saturated Calomel Electrode (SCE).

-

Counter electrode: e.g., Platinum wire or graphite rod.

-

-

Electrochemical cell containing the anode medium and microbial culture.

Procedure:

-

Setup: Place the three electrodes in the electrochemical cell containing the anode medium and the microbial culture.

-

Initial Scan (Control): Perform a CV scan in the absence of this compound to establish a baseline. A typical scan rate is 0.01 V/s.[6]

-

Thionin Addition: Add this compound to the cell to the desired concentration (e.g., 500 µM).[6]

-

Post-Addition Scan: Perform another CV scan after the addition of thionin.

-

Analysis: Compare the voltammograms before and after the addition of thionin. The appearance of or increase in the height of oxidation and reduction peaks indicates the redox activity of thionin and its role in facilitating electron transfer.[6]

Quantitative Data Summary

The following tables summarize the performance of MFCs using this compound as an electron shuttle, based on published data.

| Microorganism | Substrate | Thionin Conc. (µM) | Max Voltage (mV) | Max Current Density (mA/m²) | Max Power Density (mW/m²) | Reference |

| Saccharomyces cerevisiae | Glucose | 500 | 420 | 700 | Not specified | [6][7] |

| Mixed Culture (Swine Wastewater) | Organic Waste | 500 | >52 (vs. no mediator) | Not specified | Significantly increased | [6] |

| E. coli K-12 | Glucose | 300 | Lower than Neutral Red | 0.4 mA (total current) | Lower than Neutral Red | [9] |

| Mediator | E₀' (V vs. SHE) | Performance Comparison | Reference |

| Thionin | +0.064 | Less effective than Neutral Red | [9] |

| Neutral Red | -0.325 | More suitable for electricity generation from NADH oxidation | [9] |

Visualizations